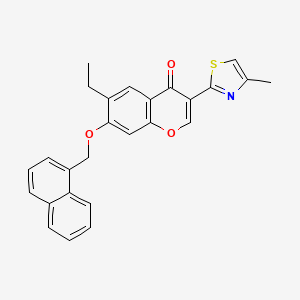
6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-7-(naphthalen-1-ylmethoxy)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-7-[(NAPHTHALEN-1-YL)METHOXY]-4H-CHROMEN-4-ONE is a complex organic compound that features a chromenone core with various substituents, including a thiazole ring and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-7-[(NAPHTHALEN-1-YL)METHOXY]-4H-CHROMEN-4-ONE involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate under mild conditions.
Synthesis of the Chromenone Core: The chromenone core can be synthesized through a cyclization reaction involving appropriate starting materials.
Attachment of the Naphthalene Moiety: The naphthalene group can be introduced via an etherification reaction using naphthalen-1-ol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the chromenone core.
Reduction: Reduction reactions can target the carbonyl group in the chromenone core.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles like amines and thiols are commonly used.
Major Products
Oxidation: Oxidized derivatives of the thiazole and chromenone rings.
Reduction: Reduced forms of the chromenone core.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-7-[(NAPHTHALEN-1-YL)METHOXY]-4H-CHROMEN-4-ONE has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its complex structure and potential biological activity.
Material Science: Use in the development of organic semiconductors and other advanced materials.
Biological Studies: Investigation of its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-7-[(NAPHTHALEN-1-YL)METHOXY]-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their function.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or other cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE: Lacks the naphthalene moiety, potentially altering its biological activity and material properties.
3-(4-METHYL-1,3-THIAZOL-2-YL)-7-[(NAPHTHALEN-1-YL)METHOXY]-4H-CHROMEN-4-ONE: Lacks the ethyl group, which may affect its reactivity and interactions.
Uniqueness
6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-7-[(NAPHTHALEN-1-YL)METHOXY]-4H-CHROMEN-4-ONE is unique due to its combination of a chromenone core, thiazole ring, and naphthalene moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H21NO3S |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-7-(naphthalen-1-ylmethoxy)chromen-4-one |
InChI |
InChI=1S/C26H21NO3S/c1-3-17-11-21-24(30-14-22(25(21)28)26-27-16(2)15-31-26)12-23(17)29-13-19-9-6-8-18-7-4-5-10-20(18)19/h4-12,14-15H,3,13H2,1-2H3 |
InChI Key |
DXOKNVULFZOIQH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC3=CC=CC4=CC=CC=C43)OC=C(C2=O)C5=NC(=CS5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















